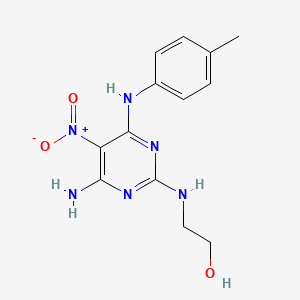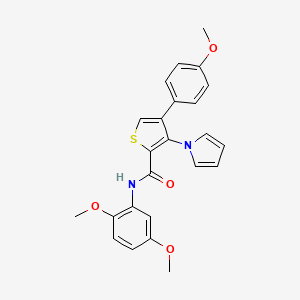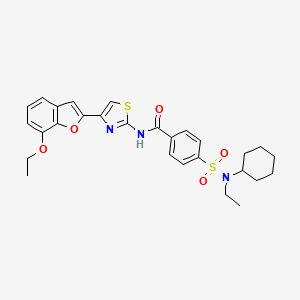![molecular formula C14H8BrN5 B2494164 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline CAS No. 64820-62-8](/img/structure/B2494164.png)
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline involves reactions of certain precursors with α,β-unsaturated carbonyl compounds in methanol in the presence of sodium methoxide. This process leads to the formation of aromatic tetrazoloquinazolines through spontaneous or target-specific oxidation. Such reactions are characterized by their pathways and mechanisms, which have been extensively studied and documented using various spectroscopic techniques, including IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).
Molecular Structure Analysis
The molecular structure of compounds in the tetrazoloquinazoline series has been elucidated using various analytical techniques. Density functional theory (DFT) and conformational analyses have proven particularly useful, comparing favorably with structures determined through X-ray diffraction. This approach helps in understanding the physicochemical properties of the compounds by analyzing their frontier molecular orbitals and molecular electrostatic potentials (Liu et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving tetrazoloquinazoline derivatives, including those related to 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline, can involve covalent hydration and subsequent reactions leading to various structural changes. The mechanisms of these reactions have been explored, revealing insights into the structure and reactivity of hydration products (Golomolzin & Postovskii, 1971).
Scientific Research Applications
Cytotoxicity and Anticancer Activity
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, the synthesis of 5-styryltetrazolo[1,5-c]quinazolines and their evaluation against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells demonstrated notable cytotoxic effects, with certain derivatives exhibiting comparable cytotoxicity to established chemotherapy drugs like Melphalan (Mphahlele, Gildenhuys, & Parbhoo, 2017). Additionally, other studies have synthesized and evaluated novel anticancer agents, such as 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, for their in vitro anticancer activity, identifying compounds with significant inhibitory effects on various cancer cell lines including lung, ovarian, prostate, and breast cancer (Kovalenko et al., 2012).
Molecular Docking and Drug-Likeness Prediction
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives have also been studied for their drug-likeness and potential antimicrobial activity. Molecular docking studies of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines to ribosomal 50S protein L2P and penicillin-binding protein 2X (PBP 2X) revealed promising affinities, suggesting their potential as antimicrobial agents (Antypenko et al., 2022) (Antypenko et al., 2022).
Synthesis Methods and Chemical Transformations
Significant research has focused on the synthesis and chemical transformation of 7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline derivatives. Methods have been developed for synthesizing derivatives of tetrahydrotetrazolo[5,1-b]quinazolines and 5-phenyl-[1,2,3]triazolo[1,5-c]quinazolines, highlighting novel approaches for creating these compounds with potential biological activities (Sidorenko & Orlov, 2008) (Jia et al., 2015).
DNA Interaction and Antimicrobial Activity
Studies on 2-phenylpyrazolo[1,5-c]quinazoline, a related compound, have shown interactions with DNA, providing insights into the potential medicinal applications of similar quinazoline derivatives. These interactions, primarily through hydrophobic forces and minor groove binding, suggest a potential for drug development in the field of medicinal and pharmaceutical chemistry (Song et al., 2014). Furthermore, imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazoline derivatives have shown potent antibacterial activities against various bacteria, indicating the broad spectrum of biological applications of these compounds (Nasr, Gineinah, & El-Bendary, 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-bromo-5-phenyltetrazolo[1,5-a]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIEJDTPXOWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)







